molecular formula C12H11NO3 B1590330 2-(3-Oxobutan-2-yl)isoindole-1,3-dione CAS No. 2028-33-3

2-(3-Oxobutan-2-yl)isoindole-1,3-dione

Cat. No. B1590330
CAS RN: 2028-33-3
M. Wt: 217.22 g/mol
InChI Key: NKPDEEQLUDNJPD-UHFFFAOYSA-N
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Description

“2-(3-Oxobutan-2-yl)isoindole-1,3-dione” is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as “2-(3-oxobutyl)isoindoline-1,3-dione” and "2-(3-oxobutyl)-1H-isoindole-1,3(2H)-dione" . The average mass of this compound is 217.221 Da .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including “2-(3-Oxobutan-2-yl)isoindole-1,3-dione”, is usually achieved by the condensation of a phthalic anhydride with primary amines . A recent advancement in the synthesis of these compounds involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This transformation involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of “2-(3-Oxobutan-2-yl)isoindole-1,3-dione” consists of an isoindoline nucleus with carbonyl groups at positions 1 and 3 . The compound also contains a 3-oxobutyl group attached to the isoindoline nucleus .


Chemical Reactions Analysis

Isoindole-1,3-dione derivatives, including “2-(3-Oxobutan-2-yl)isoindole-1,3-dione”, are known for their diverse chemical reactivity . They can undergo various reactions such as intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Oxobutan-2-yl)isoindole-1,3-dione” include a molecular formula of C12H11NO3 and an average mass of 217.221 Da .

Future Directions

The future directions for “2-(3-Oxobutan-2-yl)isoindole-1,3-dione” and similar compounds involve the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives . These compounds have potential for use in chemical production and clinical medicine due to their complex and variable structures .

properties

IUPAC Name

2-(3-oxobutan-2-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(8(2)14)13-11(15)9-5-3-4-6-10(9)12(13)16/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPDEEQLUDNJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512751
Record name 2-(3-Oxobutan-2-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Oxobutan-2-yl)isoindole-1,3-dione

CAS RN

2028-33-3
Record name 2-(3-Oxobutan-2-yl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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